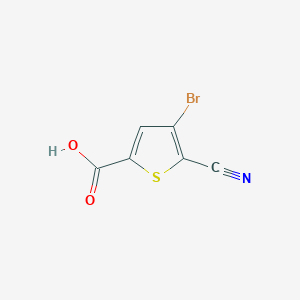
4-Benzyloxy-3-hydroxypyridine
Übersicht
Beschreibung
Synthesis Analysis
A two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones was carried out by refluxing 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in AcOH and subsequent debenzylation . The prepared N-unsubstituted 4-pyridones exist in the pyridone tautomeric form .Molecular Structure Analysis
The single crystals of 3-hydroxypyridinium 2,4-dinitrophenolate were successfully grown from the ethanolic solution by the slow evaporation method . The yellow block crystals formed by O–H⋯O and N–H⋯O hydrogen bonding that made contacts through the cation and anion was characterized by single-crystal X-ray diffraction, infrared spectrum, diffuse reflectance spectrum, thermogravimetric and Hirshfeld surface analysis .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis
4-Benzyloxy-3-hydroxypyridine is a solid substance with a light brown appearance . It has a melting point range of 199.7 - 201.7 °C / 391.5 - 395.1 °F .Wissenschaftliche Forschungsanwendungen
Defense Chemicals in Plants : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, closely related to 4-Benzyloxy-3-hydroxypyridine, are significant in plant defense. They play a crucial role in defending cereals against insects, fungi, and bacteria, contribute to the detoxification of herbicides, and are involved in the allelopathic effects of crops (Niemeyer, 1988).
Synthesis of Benzylpyridines : A method for synthesizing benzylpyridine derivatives, including this compound, has been developed using aqueous hydroiodic acid. This process is economical and efficient, showcasing the compound's relevance in chemical synthesis (Chandrasekar, Karthikeyan, & Sekar, 2015).
Catalytic Reactions : Copper-catalyzed N- and O-arylation of hydroxypyridines, including 4-hydroxypyridines, have been achieved. These reactions are important for creating complex organic molecules, indicating the compound's utility in organic chemistry (Altman & Buchwald, 2007).
Drug Synthesis : this compound is used in the synthesis of Paliperidone, a drug used for treating certain mental/mood disorders. This application highlights its significance in pharmaceuticals (Ji Ya-fei, 2010).
Aromatic Nucleophilic Substitution : 4-Hydroxypyridine, which is structurally similar to this compound, has been used in aromatic nucleophilic substitution reactions. This process is efficient and produces N-aryl-4(1H)-pyridones, highlighting the compound's importance in organic chemistry (You & Twieg, 1999).
Gas Sorption Applications : Research on metal-organic frameworks with immobilized functional OH groups, like those related to this compound, shows potential for selective gas sorption. These frameworks are significant for applications like CO2/CH4 and C2H2/CH4 gas separation (Chen et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFDUACOKDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
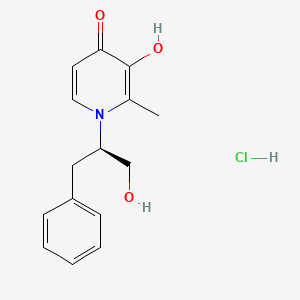


![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2661527.png)


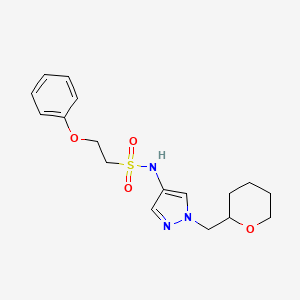
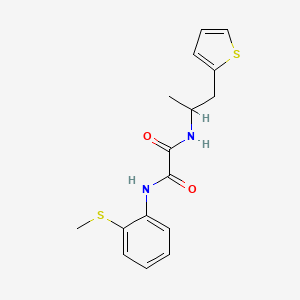

![4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2661534.png)
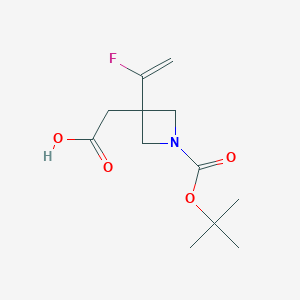
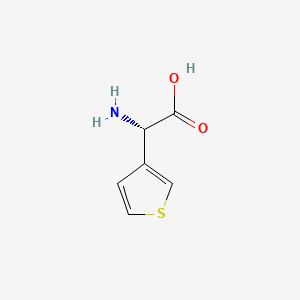
![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)
